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Compound of Interest

Compound Name: BAY-364

Cat. No.: B11942658

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of BAY-364, a known
inhibitor of the second bromodomain of TATA-box binding protein associated factor 1 (TAF1).
By comparing its performance with alternative TAF1 inhibitors and presenting supporting
experimental data, this document serves as a valuable resource for researchers investigating
the therapeutic potential and off-target effects of targeting TAF1.

Executive Summary

BAY-364 is characterized as a selective inhibitor of the TAF1 bromodomain 2 (BD2). While
exhibiting moderate activity against its intended target, extensive screening against broader
panels of receptors, ion channels, and kinases has revealed a remarkably clean off-target
profile. This guide presents available data on BAY-364's selectivity and compares it with other
notable TAF1 inhibitors, namely BAY-299, GNE-371, and Tafbromin. The provided experimental
protocols and pathway diagrams offer a framework for understanding and reproducing the
assessment of TAF1 inhibitor selectivity.

Data Presentation
Table 1: In Vitro Activity of BAY-364 and Comparative
Compounds against TAF1
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Cell
Compound Target Assay Type IC50 (pM) Line/Syste Reference
m
BAY-364 TAF1 BD2 Cellular 1.0 Kasumi-1 [1]
TAF1 BD2 Cellular 104 CD34+ [1]
TAF1 BD2 Cellular 10.0 K562 [1]
BRD1 Biochemical >20 [1]
BAY-299 TAF1 BD2 Biochemical 0.008 [1]
BRD1 Biochemical 0.006 [1]
GNE-371 TAF1 BD2 Biochemical 0.010 [2]
Tafbromin TAF1 BD2 Biochemical Potent binder [3]

Table 2: Selectivity Profile of BAY-364 in Eurofins CEREP
SafetyScreen 44 Panel

BAY-364 was screened against the Eurofins CEREP SafetyScreen 44 panel, a collection of 44

common off-targets including receptors, ion channels, and enzymes. The compound was

reported to be "clean" in this panel, indicating no significant off-target binding at the tested

concentration (typically 10 uM). The specific quantitative data (% inhibition) for this screen is

not publicly available. The targets included in this panel are listed below.

Receptors: Adenosine Al, Adenosine A2A, Adrenergic al, Adrenergic a2, Adrenergic 31,
Angiotensin AT1, Bradykinin B2, Cannabinoid CB1, Cholecystokinin CCK1, Dopamine D1,
Dopamine D2, GABA A (central), Galanin GAL1, Histamine H1, Histamine H2, Muscarinic M1,
Muscarinic M2, Muscarinic M3, Neuropeptide Y Y1, Neurotensin NTS1, Opioid & (DOP), Opioid
K (KOP), Opioid y (MOP), Serotonin 5-HT1A, Serotonin 5-HT2A, Serotonin 5-HT3,
Somatostatin sst, Vasopressin Vla

lon Channels: Calcium Channel (L-type, verapamil site), Potassium Channel (hERG), Sodium

Channel (site 2)
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Transporters: Dopamine Transporter, Norepinephrine Transporter, Serotonin Transporter

Enzymes: Acetylcholinesterase, Catechol-O-methyltransferase (COMT), Monoamine Oxidase A
(MAO-A), Monoamine Oxidase B (MAO-B), Phosphodiesterase 3 (PDE3), Phosphodiesterase
4 (PDE4), Prostaglandin G/H Synthase-1 (COX-1), Prostaglandin G/H Synthase-2 (COX-2)

Table 3: Kinase Selectivity of BAY-364

A study on benzoisoquinolinediones reported that BAY-364 (referred to as compound 31) did
not exhibit any significant activity when screened against a panel of 22 kinases at a
concentration of 10 uM[1]. The specific list of the 22 kinases is not publicly available. This
finding suggests a high degree of selectivity for BAY-364 against the kinome, a critical aspect
for avoiding off-target effects mediated by kinase inhibition.

Experimental Protocols
BROMOscan® Assay Protocol

The BROMOscan® technology is a competition-based binding assay used to determine the
affinity of compounds against a panel of bromodomains.

Principle: The assay measures the ability of a test compound to displace a reference ligand
that is immobilized on a solid support from the bromodomain protein of interest. The amount of
bromodomain protein bound to the solid support is quantified using DNA-tagged
bromodomains and quantitative PCR (qPCR).

Methodology:
o Immobilization: A proprietary ligand for the bromodomain is immobilized on a solid support.

o Competition: The DNA-tagged bromodomain protein is incubated with the immobilized ligand
in the presence of the test compound at various concentrations.

e Washing: Unbound protein and compound are washed away.

e Quantification: The amount of DNA-tagged bromodomain protein remaining bound to the
solid support is quantified by gPCR.
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o Data Analysis: The results are expressed as percent inhibition of the control (DMSO) and
IC50 values are calculated from the dose-response curves.

NanoBRET™ Cellular Assay Protocol

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a target
engagement assay performed in live cells to measure the affinity of a compound for a specific
protein target.

Principle: The assay relies on energy transfer between a NanoLuc® luciferase-tagged protein
of interest (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor).
A test compound that binds to the target protein will compete with the tracer, leading to a
decrease in the BRET signal.

Methodology:

o Cell Preparation: Cells are transiently transfected with a vector expressing the bromodomain
protein of interest fused to NanoLuc® luciferase.

o Tracer Addition: A cell-permeable fluorescent tracer that specifically binds to the target
bromodomain is added to the cells.

o Compound Treatment: The test compound is added at various concentrations to the cell
suspension.

e Substrate Addition: A NanoLuc® substrate is added to initiate the luminescence reaction.

o BRET Measurement: The luminescence and fluorescence signals are measured using a
plate reader capable of detecting both wavelengths.

o Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The IC50
value is determined from the dose-dependent decrease in the BRET signal upon compound
addition.

Mandatory Visualization
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Caption: TAF1's role in transcription and its inhibition by BAY-364.

Caption: Experimental workflow for assessing BAY-364's selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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